Benzyl (1-(4-chlorophenyl)-3-(pyrrolidin-1-yl)propyl)(methyl)carbamate
CAS No.: 675602-82-1
Cat. No.: VC3839983
Molecular Formula: C22H27ClN2O2
Molecular Weight: 386.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 675602-82-1 |
|---|---|
| Molecular Formula | C22H27ClN2O2 |
| Molecular Weight | 386.9 g/mol |
| IUPAC Name | benzyl N-[1-(4-chlorophenyl)-3-pyrrolidin-1-ylpropyl]-N-methylcarbamate |
| Standard InChI | InChI=1S/C22H27ClN2O2/c1-24(22(26)27-17-18-7-3-2-4-8-18)21(13-16-25-14-5-6-15-25)19-9-11-20(23)12-10-19/h2-4,7-12,21H,5-6,13-17H2,1H3 |
| Standard InChI Key | ZGRRONMCJIREIE-UHFFFAOYSA-N |
| SMILES | CN(C(CCN1CCCC1)C2=CC=C(C=C2)Cl)C(=O)OCC3=CC=CC=C3 |
| Canonical SMILES | CN(C(CCN1CCCC1)C2=CC=C(C=C2)Cl)C(=O)OCC3=CC=CC=C3 |
Introduction
Benzyl (1-(4-chlorophenyl)-3-(pyrrolidin-1-yl)propyl)(methyl)carbamate is a complex organic compound that combines elements of benzyl, chlorophenyl, pyrrolidine, and carbamate functionalities. Despite its specific name not being directly listed in the provided search results, compounds with similar structures and functionalities are discussed. This article aims to provide a detailed overview of related compounds and their properties, as well as insights into the broader class of carbamates and their applications.
Benzyl N-[1-[[(3S,4S)-1-(2-chlorobenzoyl)-4-phenyl-pyrrolidin-3-yl]methyl]-4-piperidyl]-N-ethyl-carbamate
This compound, with a PubChem CID of 490014, shares some structural similarities with the compound of interest. It features a pyrrolidine ring and a carbamate group, suggesting potential applications in medicinal chemistry, particularly in the development of drugs targeting specific receptors or enzymes .
N-{[1-(4-chlorobenzyl)-1H-pyrrol-2-yl]methyl}-N'-(3-methylphenyl)-N-(3-pyrrolidin-1-ylpropyl)thiourea
This compound (PubChem CID 16187749) includes a pyrrolidine ring and a chlorobenzyl group, which are relevant to the compound . It highlights the diversity of structures incorporating pyrrolidine and chlorophenyl moieties, often explored for their biological activities .
Synthesis and Chemical Reactions
The synthesis of carbamates typically involves the reaction of an amine with a carbamoylating agent, such as methyl isocyanate or methyl chloroformate. For benzyl (1-(4-chlorophenyl)-3-(pyrrolidin-1-yl)propyl)(methyl)carbamate, a similar approach might be used, starting with the appropriate amine precursor.
Potential Biological Activities
Carbamates are known for their use in pesticides and pharmaceuticals. Compounds with similar structures to benzyl (1-(4-chlorophenyl)-3-(pyrrolidin-1-yl)propyl)(methyl)carbamate might exhibit biological activities such as enzyme inhibition or receptor modulation, depending on their specific functional groups and molecular properties.
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